Cas no 2228652-10-4 (3-amino-2-(3-bromothiophen-2-yl)propan-1-ol)
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(3-bromothiophen-2-yl)propan-1-ol
- EN300-1904894
- 2228652-10-4
-
- Inchi: 1S/C7H10BrNOS/c8-6-1-2-11-7(6)5(3-9)4-10/h1-2,5,10H,3-4,9H2
- InChI Key: VNTPFDFORBAOIW-UHFFFAOYSA-N
- SMILES: BrC1C=CSC=1C(CO)CN
Computed Properties
- Exact Mass: 234.96665g/mol
- Monoisotopic Mass: 234.96665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 74.5Ų
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1904894-0.05g |
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol |
2228652-10-4 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1904894-0.1g |
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol |
2228652-10-4 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1904894-0.25g |
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol |
2228652-10-4 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1904894-0.5g |
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol |
2228652-10-4 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1904894-1.0g |
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol |
2228652-10-4 | 1g |
$1442.0 | 2023-06-01 | ||
| Enamine | EN300-1904894-2.5g |
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol |
2228652-10-4 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1904894-5.0g |
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol |
2228652-10-4 | 5g |
$4184.0 | 2023-06-01 | ||
| Enamine | EN300-1904894-10.0g |
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol |
2228652-10-4 | 10g |
$6205.0 | 2023-06-01 | ||
| Enamine | EN300-1904894-1g |
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol |
2228652-10-4 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1904894-5g |
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol |
2228652-10-4 | 5g |
$3065.0 | 2023-09-18 |
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol Related Literature
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 3-amino-2-(3-bromothiophen-2-yl)propan-1-ol
Introduction to 3-amino-2-(3-bromothiophen-2-yl)propan-1-ol (CAS No: 2228652-10-4)
3-amino-2-(3-bromothiophen-2-yl)propan-1-ol (CAS No: 2228652-10-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, featuring a combination of an amino group, a brominated thiophene ring, and a propanol side chain, presents a versatile scaffold for further chemical modifications and biological evaluations.
The molecular structure of 3-amino-2-(3-bromothiophen-2-yl)propan-1-ol consists of a thiophene core substituted at the 3-position with a bromine atom, which is flanked by an amino group at the 2-position and a propanol moiety at the 1-position. This arrangement not only contributes to the compound's solubility and reactivity but also opens up possibilities for its incorporation into more complex molecules, such as drug candidates or biochemical probes.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Thiophenes are heterocyclic compounds that are known to exhibit antimicrobial, antifungal, anti-inflammatory, and even anticancer properties. The presence of a bromine atom in the thiophene ring enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic substitution reactions, which is a key feature for medicinal chemists seeking to modify or functionalize the compound further.
The amino group in 3-amino-2-(3-bromothiophen-2-yl)propan-1-ol provides another site for chemical manipulation. Amino groups can participate in various reactions, including condensation reactions to form amides or peptides, formation of Schiff bases, or coupling with other functional groups via reductive amination. This flexibility makes the compound a valuable intermediate in the synthesis of more complex molecules.
The propanol side chain adds another layer of complexity to the molecule. Propanol groups are relatively hydrophilic due to the presence of two hydroxyl groups, which can influence the solubility and pharmacokinetic properties of the compound. This feature is particularly important in drug design, as it can affect how well a drug candidate is absorbed, distributed, metabolized, and excreted by the body.
Recent studies have highlighted the potential of 3-amino-2-(3-bromothiophen-2-yl)propan-1-ol as a building block for developing novel therapeutic agents. For instance, researchers have explored its use in synthesizing small-molecule inhibitors targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders. The bromine atom on the thiophene ring allows for easy introduction of additional functional groups through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, which are commonly used in drug discovery.
One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with fewer side effects. The structural features of 3-amino-2-(3-bromothiophen-2-yl)propan-1-ol make it an attractive candidate for such applications due to its ability to interact with kinase active sites through hydrogen bonding and hydrophobic interactions.
Another area where this compound has shown promise is in the field of immunomodulation. Certain thiophene derivatives have been reported to modulate immune responses by interacting with immune cells or signaling pathways. The presence of both an amino group and a brominated thiophene ring in 3-amino-2-(3-bromothiophen-2-yl)propan-1-ol suggests that it may have immunomodulatory effects, although further research is needed to fully elucidate its mechanisms of action.
The synthesis of 3-amino-2-(3-bromothiophen-2-y l)propan -1 -ol involves several steps that highlight its complexity as a chemical entity. The synthesis typically begins with the bromination of a thiophene derivative followed by functionalization at other positions using appropriate reagents. The introduction of the amino group and the propanol side chain requires careful selection of reaction conditions to ensure high yield and purity.
In conclusion, 3-amino - 2 - ( 3 - bromothiophen - 2 - yl ) propan - 1 - ol ( CAS No: 2228652 - 10 - 4 ) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it suitable for various applications ranging from kinase inhibition to immunomodulation. As research continues to uncover new biological activities and synthetic methodologies for this compound, 3-amino - 2 - ( 3 - bromothiophen - 2 - yl ) propan - 1 - ol is poised to play an important role in future drug discovery efforts.
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